molecular formula C13H21N5O B2512137 N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide CAS No. 1396746-52-3

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide

Cat. No.: B2512137
CAS No.: 1396746-52-3
M. Wt: 263.345
InChI Key: KHCQCIHBMYJRRJ-UHFFFAOYSA-N
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Description

“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide” is a chemical compound with diverse applications in scientific research. It is related to the class of organic compounds known as phenylpiperazines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of imatinib and its intermediates has been described, where N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution, was reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, in the case of “N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4 …”, two pyridylpyrimidine fragments take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, “2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid” is a solid compound with an empirical formula of C9H15BN4O2 and a molecular weight of 222.05 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Agents: Compounds related to N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For instance, pyrazolopyrimidines derivatives demonstrate significant cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition, indicating potential as both anticancer and anti-inflammatory agents Rahmouni et al., 2016.

Antimicrobial and Antifungal Activities

  • Insecticidal and Antibacterial Potential: Some derivatives of the compound, specifically pyrimidine linked pyrazole heterocyclics, have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds showed notable efficacy against Pseudococcidae insects and selected bacterial strains, highlighting their potential in agricultural and medicinal applications Deohate & Palaspagar, 2020.

Antitubercular and Antiviral Activities

  • Treatment of Tuberculosis: Nitrogen-rich hybrids of homopiperazine-pyrimidine-Pyrazole have been developed, showing significant in vitro and in silico antitubercular activities against Mycobacterium tuberculosis. These findings suggest the potential use of these compounds in the treatment of tuberculosis Vavaiya et al., 2022.

Neurodegenerative and Neuropsychiatric Diseases

  • Cognitive Impairment Treatments: Research into 3-aminopyrazolo[3,4-d]pyrimidinones, a class related to this compound, has identified compounds with potent inhibitory activity on phosphodiesterase 1 (PDE1). These compounds, particularly ITI-214, show promise in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders Li et al., 2016.

Anticancer and Antimicrobial Agents

  • Dual Functionality: The synthesis and evaluation of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been conducted for its potential as a PET agent in imaging IRAK4 enzyme in neuroinflammation contexts. Additionally, its structural analogs have demonstrated significant anticancer and antimicrobial properties, further broadening the scope of application for such compounds in medical research Wang et al., 2018.

Mechanism of Action

Safety and Hazards

The safety and hazards of related compounds have been documented. For instance, “2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid” has been classified as Acute Tox. 4 Oral, with a hazard statement of H302 .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-3-4-12(19)16-11-9-14-13(15-10-11)18-7-5-17(2)6-8-18/h9-10H,3-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCQCIHBMYJRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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